An In-depth Technical Guide to (1-Methyl-2-piperazinyl)methanol Dihydrochloride
An In-depth Technical Guide to (1-Methyl-2-piperazinyl)methanol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-2-piperazinyl)methanol dihydrochloride is a piperazine derivative of significant interest within the realms of medicinal chemistry and drug discovery. The piperazine moiety is a well-established "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and its ability to confer favorable physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the fundamental properties of (1-Methyl-2-piperazinyl)methanol dihydrochloride, including its chemical identity, inferred physicochemical characteristics, and a detailed assessment of its safety profile based on data from structurally related compounds. Furthermore, this guide explores the potential applications and mechanistic pathways of piperazine-containing molecules, offering valuable insights for researchers utilizing this compound as a building block in the synthesis of novel therapeutic agents. Detailed experimental protocols for handling and characterization are also presented to ensure safe and effective laboratory use.
Chemical Identity and Structure
(1-Methyl-2-piperazinyl)methanol dihydrochloride is a chiral organic compound featuring a piperazine ring substituted with a methyl group at the 1-position and a hydroxymethyl group at the 2-position. It is supplied as a dihydrochloride salt, which generally enhances its stability and solubility in aqueous media.
| Identifier | Value | Source |
| IUPAC Name | (1-methylpiperazin-2-yl)methanol;dihydrochloride | N/A |
| CAS Number | 1312784-83-0 | [1] |
| Molecular Formula | C₆H₁₆Cl₂N₂O | [1] |
| Molecular Weight | 203.11 g/mol | [1] |
| Canonical SMILES | CN1CCN(C(CO)N1)C.Cl.Cl | N/A |
| Structure | ![]() |
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Justification Based on Analogous Compounds |
| Appearance | White to off-white solid | Piperazine and its salts are typically crystalline solids. |
| Melting Point | Likely a high-melting solid that may decompose upon heating. | The dihydrochloride salt form significantly increases the melting point compared to the free base. For instance, piperazine has a melting point of 106 °C, while its dihydrochloride salt has a much higher melting point. |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | As a salt, it has a very high boiling point and is more likely to decompose before boiling. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The dihydrochloride salt structure significantly enhances aqueous solubility. Piperazine dihydrochloride is highly soluble in water[2]. Piperazine itself is also soluble in methanol[3]. |
| pKa | Two pKa values are expected due to the two nitrogen atoms in the piperazine ring. The pKa of the tertiary amine (N-methyl) is likely to be slightly lower than that of the secondary amine in piperazine due to the electron-donating effect of the methyl group. A study on piperazine derivatives provides context for these values[4]. | Piperazine has pKa values of approximately 5.68 and 9.82. The presence of a methyl group is expected to influence these values. |
| Stability | The dihydrochloride salt is expected to be more stable than the free base. It should be stored in a dry, well-sealed container at room temperature to prevent moisture absorption. Some piperazine compounds are light-sensitive[5]. A related compound, Di(1-piperazinyl)methanone Dihydrochloride, is stable at around +4°C and should be stored in well-closed containers at room temperature, avoiding moisture[6]. | Hydrochloride salts of amines are generally more stable and less prone to degradation than their free base counterparts. |
Safety and Handling
No specific safety data sheet (SDS) is available for (1-Methyl-2-piperazinyl)methanol dihydrochloride. Therefore, a conservative approach to handling is imperative, based on the known hazards of similar piperazine derivatives.
GHS Hazard Classification (Inferred)
Based on the hazard classifications of 1-methylpiperazine and 1-methylpiperazine dihydrochloride, the following GHS classifications can be anticipated:
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Acute Toxicity (Oral, Dermal, Inhalation): Likely to be toxic if swallowed, in contact with skin, or if inhaled[7].
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Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe skin burns[7][8].
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Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage[7][8].
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Respiratory or Skin Sensitization: May cause an allergic skin reaction or respiratory irritation[6][7][8].
Recommended Handling Precautions
Given the inferred hazards, the following handling procedures are recommended:
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Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
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Respiratory Protection: If working with the solid in a way that generates dust, or if engineering controls are insufficient, a NIOSH-approved respirator is recommended.
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Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9].
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications and Mechanism of Action in Drug Discovery
While there is no specific information on the biological activity or applications of (1-Methyl-2-piperazinyl)methanol dihydrochloride itself, its structural components suggest its primary utility as a chiral building block in the synthesis of more complex, biologically active molecules. The piperazine scaffold is a cornerstone in medicinal chemistry, and its incorporation into drug candidates can be attributed to several key factors:
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Pharmacokinetic Enhancement: The piperazine moiety can improve the aqueous solubility and oral bioavailability of a drug molecule, crucial parameters for effective drug delivery[10].
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Scaffolding and Linker Chemistry: It serves as a versatile scaffold to which various pharmacophoric groups can be attached, allowing for the precise spatial orientation required for optimal interaction with biological targets[9].
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Biological Activity: The piperazine ring itself can be a key pharmacophore, interacting directly with biological targets. Piperazine derivatives have demonstrated a vast range of biological activities, including:
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Anticancer Activity: Several FDA-approved kinase inhibitors, such as Palbociclib and Ribociclib, incorporate a piperazine ring that interacts with the solvent-exposed region of the kinase[3]. Some piperazine derivatives have also been shown to induce apoptosis in cancer cells.
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Central Nervous System (CNS) Activity: The piperazine structure is found in numerous antipsychotic and antidepressant medications, such as Loxapine and Mirtazapine, which target dopamine and serotonin receptors[5][8].
-
Antimicrobial and Antiparasitic Activity: Certain piperazine derivatives have shown promise as antimicrobial and antiparasitic agents. For instance, some derivatives are being investigated for their ability to bind to GABA receptors in parasites, leading to paralysis[2].
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The "(1-Methyl-2-piperazinyl)methanol" portion of the molecule provides multiple points for further chemical modification, making it a valuable starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Workflow for Utilizing (1-Methyl-2-piperazinyl)methanol Dihydrochloride in Drug Discovery
Caption: A generalized workflow for the use of (1-Methyl-2-piperazinyl)methanol dihydrochloride as a scaffold in a drug discovery program.
Experimental Protocols
Protocol for Safe Handling and Preparation of a Stock Solution
This protocol outlines the steps for safely handling the solid compound and preparing a stock solution for experimental use.
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Preparation:
-
Ensure a calibrated analytical balance, appropriate glassware (e.g., volumetric flask), and solvent are available.
-
Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Perform all operations within a certified chemical fume hood.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of (1-Methyl-2-piperazinyl)methanol dihydrochloride onto weighing paper or directly into a tared weighing boat.
-
Avoid creating dust. If any static is present, use an anti-static gun.
-
-
Dissolution:
-
Transfer the weighed solid into a volumetric flask of the desired volume.
-
Add a small amount of the chosen solvent (e.g., sterile, deionized water or DMSO) to the flask to wet the solid.
-
Gently swirl the flask to begin dissolving the compound.
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Continue to add the solvent in portions, swirling between additions, until the solid is completely dissolved.
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Bring the solution to the final volume with the solvent, ensuring the meniscus is at the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage of Stock Solution:
-
Transfer the stock solution to a clearly labeled, sealed container.
-
Store at the recommended temperature (typically -20°C or -80°C for long-term storage) to maintain stability.
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Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for the safe preparation of a stock solution of (1-Methyl-2-piperazinyl)methanol dihydrochloride.
Conclusion
(1-Methyl-2-piperazinyl)methanol dihydrochloride is a valuable chemical entity for researchers and drug development professionals. While specific data on its intrinsic biological activity is lacking, its structural features firmly place it as a versatile chiral building block for the synthesis of novel compounds with therapeutic potential. The well-documented importance of the piperazine scaffold in a multitude of approved drugs underscores the potential of its derivatives. By understanding its inferred physicochemical properties and adhering to strict safety protocols derived from related compounds, researchers can effectively and safely utilize this compound in their synthetic and drug discovery endeavors. Future research focused on the derivatization of (1-Methyl-2-piperazinyl)methanol dihydrochloride and the biological evaluation of the resulting compounds will be crucial in unlocking its full potential in the development of next-generation therapeutics.
References
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Chaudhary, P., & Kumar, R. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved from [Link]
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Cozzini, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5143. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]
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Perumal, K., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Oncology Letters, 11(3), 2035–2043. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride. Retrieved from [Link]
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]
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Singh, S., & Kumar, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 438-456. Retrieved from [Link]
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Lead Sciences. (n.d.). (1-Methylpiperazin-2-yl)methanol dihydrochloride. Retrieved from [Link]
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